molecular formula C14H15NO3 B13017866 Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate

Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate

Cat. No.: B13017866
M. Wt: 245.27 g/mol
InChI Key: XREBJDVDZMDRRH-UHFFFAOYSA-N
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Description

Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . It is a derivative of benzoate, featuring a cyanocyclobutyl group attached to the methoxybenzoate structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 1-cyanocyclobutylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity . The process may involve steps such as esterification, purification, and crystallization to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and advanced purification techniques ensures the production of this compound with consistent quality and minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, amines, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate is unique due to the presence of both the cyanocyclobutyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .

Biological Activity

Methyl 4-((1-cyanocyclobutyl)methoxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C13_{13}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 233.27 g/mol

The compound features a methoxy group attached to a benzoate moiety, which is linked to a cyclobutyl group with a cyano functional group. This unique structure may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The compound may interact with various biological receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction via caspases
A549 (Lung)15.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against several bacterial strains. In vitro tests revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Efficacy :
    • In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased early and late apoptotic cells after treatment.
  • Case Study on Antimicrobial Effects :
    • A series of experiments evaluated the compound's efficacy against common pathogens in clinical isolates. The results indicated that it significantly inhibited bacterial growth, suggesting potential as a new antimicrobial agent.

Safety and Toxicity

While preliminary studies indicate promising biological activity, further research is necessary to evaluate the safety profile and toxicity of this compound. Toxicological assessments should focus on acute and chronic exposure effects, as well as potential interactions with other pharmaceuticals.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 4-[(1-cyanocyclobutyl)methoxy]benzoate

InChI

InChI=1S/C14H15NO3/c1-17-13(16)11-3-5-12(6-4-11)18-10-14(9-15)7-2-8-14/h3-6H,2,7-8,10H2,1H3

InChI Key

XREBJDVDZMDRRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2(CCC2)C#N

Origin of Product

United States

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